2-(3,4-Dichlorophenyl)nicotinic acid

Nicotinic acetylcholine receptor Functional potency TE671

2-(3,4-Dichlorophenyl)nicotinic acid (CAS 1261945-25-8) is a synthetic aryl-nicotinic acid derivative with molecular formula C12H7Cl2NO2 and molecular weight 268.10 g·mol⁻¹. It belongs to the 2-aryl-substituted nicotinic acid class and has been characterized for functional activity at nicotinic acetylcholine receptors (nAChRs).

Molecular Formula C12H7Cl2NO2
Molecular Weight 268.09 g/mol
CAS No. 1261945-25-8
Cat. No. B6392404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dichlorophenyl)nicotinic acid
CAS1261945-25-8
Molecular FormulaC12H7Cl2NO2
Molecular Weight268.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O
InChIInChI=1S/C12H7Cl2NO2/c13-9-4-3-7(6-10(9)14)11-8(12(16)17)2-1-5-15-11/h1-6H,(H,16,17)
InChIKeyKQJAGOONFBKBCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dichlorophenyl)nicotinic acid (CAS 1261945-25-8): Procurement-Relevant Identity, Physicochemical Profile, and Receptor-Level Bioactivity for Nicotinic Ligand Research


2-(3,4-Dichlorophenyl)nicotinic acid (CAS 1261945-25-8) is a synthetic aryl-nicotinic acid derivative with molecular formula C12H7Cl2NO2 and molecular weight 268.10 g·mol⁻¹ . It belongs to the 2-aryl-substituted nicotinic acid class and has been characterized for functional activity at nicotinic acetylcholine receptors (nAChRs) [1]. The compound is commercially supplied as a research reagent at certified purities of 95% (Leyan) to ≥98% (MolCore) .

Why 2-(3,4-Dichlorophenyl)nicotinic acid Cannot Be Interchanged with Other Dichlorophenyl-Nicotinic Acid Isomers: Evidence of Substitution-Position-Dependent Receptor Pharmacology


Dichlorophenyl-nicotinic acid derivatives sharing the same molecular formula (C12H7Cl2NO2) are not functionally interchangeable because the specific position of chlorine substituents on the phenyl ring—and the position of phenyl attachment on the pyridine ring—profoundly alter receptor binding affinity, functional potency, and subtype selectivity at nicotinic acetylcholine receptors . Among in-class analogs, 2-(3,4-dichlorophenyl)nicotinic acid has been directly evaluated in nAChR functional assays (human TE671 and rat PC12 systems), yielding EC50 values of 30–40 µM, whereas positional isomers such as 2-(2,4-dichlorophenyl)nicotinic acid and 5-(3,4-dichlorophenyl)nicotinic acid lack publicly reported receptor-level activity data, making potency assumptions unreliable [1]. Generic substitution without position-matched activity data risks selecting a compound with orders-of-magnitude weaker or absent target engagement.

Quantitative Differentiation Evidence: 2-(3,4-Dichlorophenyl)nicotinic acid vs. Closest Isomeric Analogs


Functional Potency at Human Muscle-Type nAChR (TE671 Cells): EC50 Benchmark Against Receptor Subtype Baseline

2-(3,4-Dichlorophenyl)nicotinic acid was evaluated for functional potency at the human muscle-type nicotinic acetylcholine receptor (α1β1γδ) in TE671 cells, yielding an EC50 of 3.00×10⁴ nM (30 µM) [1]. This places the compound in the mid-micromolar agonist range for this receptor subtype. In contrast, the structurally distinct 2-(2,4-dichlorophenyl)nicotinic acid (CAS 1261944-51-7), 2-(2,5-dichlorophenyl)nicotinic acid (CAS 1261996-02-4), and 5-(3,4-dichlorophenyl)nicotinic acid (CAS 926255-89-2) do not have publicly reported TE671 nAChR functional data as of the search date, preventing direct potency comparison and introducing procurement risk for receptor-targeted studies.

Nicotinic acetylcholine receptor Functional potency TE671 Human muscle nAChR

Functional Potency at Rat Ganglionic nAChR (PC12 Cells): EC50 Confirmation in Neuronal Subtype Context

In a second independent assay system, 2-(3,4-dichlorophenyl)nicotinic acid was tested for functional potency at the rat ganglionic nAChR subtype expressed in PC12 cells, yielding an EC50 of 4.00×10⁴ nM (40 µM) [1]. The concordance between human TE671 (EC50 30 µM) and rat PC12 (EC50 40 µM) assays confirms consistent mid-micromolar activity across species and nAChR subtypes, albeit with a ~1.3-fold difference. Key positional isomers—including 4-(3,4-dichlorophenyl)nicotinic acid (CAS 1262011-50-6) and 6-(3,4-dichlorophenyl)nicotinic acid (CAS 1261987-55-6)—have no reported PC12 ganglionic nAChR data, making their functional potency at this subtype entirely unknown.

Nicotinic acetylcholine receptor PC12 Ganglionic receptor Functional potency

Substitution-Position Effects on Receptor Pharmacology: Class-Level Evidence That Isomeric Choice Determines Target Engagement

Across the broader class of dichlorophenyl-nicotinic acid derivatives, varying the phenyl-ring chlorine substitution pattern (e.g., 2,4- vs. 2,5- vs. 3,4-dichloro) and the pyridine attachment position (2- vs. 4- vs. 5- vs. 6-) produces pronounced differences in receptor binding affinity and functional activity . The 3,4-dichloro substitution pattern on the phenyl ring, when attached at the 2-position of the nicotinic acid scaffold, represents a distinct pharmacophore geometry compared to the 2,4- or 2,5-dichloro isomers, which alter the dihedral angle between the phenyl and pyridine rings and consequently modulate receptor interaction surfaces. As a specific example, the ester congener nicotinic acid 3,4-dichlorophenyl ester—with the same atoms (C12H7Cl2NO2) but an ester linkage instead of a direct aryl-aryl bond—has a fundamentally different connectivity and is expected to exhibit distinct biological activity [1].

Structure-activity relationship Nicotinic receptor Substitution position Isomer differentiation

Commercial Availability and Purity: Documented Supply Chain for Research Continuity

2-(3,4-Dichlorophenyl)nicotinic acid (CAS 1261945-25-8) is commercially available from multiple suppliers with documented purity specifications: 95% purity from Leyan (Product No. 2212741) and NLT 98% purity from MolCore (Product No. MC653861) . In contrast, the isomeric comparator 2-(2,4-dichlorophenyl)nicotinic acid (CAS 1261944-51-7) is listed by abcr GmbH at 95% purity , while 5-(3,4-dichlorophenyl)nicotinic acid (CAS 926255-89-2) is available from multiple vendors at 95% purity . While purity levels are comparable across isomers, only the target compound (2-(3,4-dichlorophenyl)nicotinic acid) has associated receptor-level bioactivity data in the public domain, enabling correlation of chemical identity with functional pharmacological outcomes.

Chemical procurement Purity specification Research reagent Supply chain

Recommended Application Scenarios for 2-(3,4-Dichlorophenyl)nicotinic acid (CAS 1261945-25-8) Based on Quantitative Evidence


Nicotinic Acetylcholine Receptor (nAChR) Pharmacological Tool Compound in Human Muscle-Type Receptor Studies

With a confirmed EC50 of 30 µM at the human muscle-type nAChR (α1β1γδ) in TE671 cells, 2-(3,4-dichlorophenyl)nicotinic acid serves as a mid-micromolar potency reference agonist for ion channel activation assays in human receptor systems [1]. Its activity at this defined receptor subtype makes it suitable for use as a pharmacological tool in studies investigating neuromuscular nAChR function, competitive binding assays, and structure-activity relationship (SAR) campaigns focused on the 2-aryl-nicotinic acid chemotype.

Neuronal Ganglionic nAChR Probe in Rodent Pharmacology Models

The compound's EC50 of 40 µM at the rat ganglionic nAChR subtype in PC12 cells provides a validated starting point for rodent ex vivo and in vivo studies of autonomic ganglionic transmission [1]. Researchers investigating ganglionic nAChR modulation in cardiovascular or pain models can use this compound as a characterized agonist probe, with the benefit of cross-species activity data (human TE671 and rat PC12) to support translational experimental design.

Medicinal Chemistry Scaffold for Selective nAChR Ligand Optimization

The 2-(3,4-dichlorophenyl)nicotinic acid scaffold, with its 3,4-dichloro substitution pattern on the phenyl ring and 2-position attachment to the nicotinic acid core, represents a distinct pharmacophore geometry within the aryl-nicotinic acid class [1]. Medicinal chemistry programs targeting nAChR subtype selectivity can leverage this scaffold as a starting point for systematic derivatization (e.g., esterification, amidation, or additional ring substitution), with the advantage that baseline functional activity at two nAChR subtypes has already been established, enabling efficient SAR tracking.

Procurement Reference Standard for Isomer-Specific nAChR Activity Verification

Among the positional isomers of dichlorophenyl-nicotinic acid (molecular formula C12H7Cl2NO2), only 2-(3,4-dichlorophenyl)nicotinic acid has publicly documented nAChR functional activity data in curated databases such as BindingDB and ChEMBL [1] [2]. This makes it the rational first-choice procurement candidate for any nicotinic receptor-focused research program, as it eliminates the risk of purchasing an untested isomer that may exhibit negligible or absent target engagement. Researchers requiring a structurally defined nAChR-active nicotinic acid derivative should prioritize this CAS number over registry-adjacent isomers lacking activity characterization.

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